(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide
Description
The compound (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide features a propanamide backbone substituted with a 4-fluorophenylsulfonyl group and a benzothiazole ring system. The benzothiazole moiety is further modified with 4-methoxy and 3-methyl substituents, creating a planar, conjugated system that likely influences electronic properties and biological interactions .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-21-17-14(25-2)4-3-5-15(17)26-18(21)20-16(22)10-11-27(23,24)13-8-6-12(19)7-9-13/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQFIFKRFLUTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Propanamide Moiety: The final step involves the condensation of the sulfonylated intermediate with an appropriate amide precursor under basic or acidic conditions to form the propanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on its potential therapeutic effects. The compound’s ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s sulfonyl and benzo[d]thiazole groups are likely key to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared below with three analogues from the evidence, focusing on substituent variations and their implications:
Key Observations:
Benzylsulfonyl in may increase lipophilicity, altering membrane permeability.
Benzothiazole Modifications :
- The 4-methoxy-3-methyl substitution in the target compound contrasts with the 4-ethyl group in and 4-ethoxy in , affecting steric bulk and electronic distribution.
- The pyridinylmethyl N-substituent in introduces basicity and hydrogen-bonding capacity, which could enhance receptor interactions.
Spectral Confirmation :
- IR data from for sulfonyl-containing compounds (νS=O ~1240–1255 cm⁻¹) and carbonyl stretches (νC=O ~1660–1680 cm⁻¹) align with expectations for the target compound.
Biological Activity
The compound (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure features key functional groups that suggest interactions with various biological targets, making it a candidate for drug discovery and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide
- Molecular Formula : C18H17FN2O4S
- Molecular Weight : 372.46 g/mol
- SMILES Notation : CC1=C(SC=Nc2ccc(OC)cc2)C(=C1)S(=O)(=O)c1ccc(F)cc1
This compound's complex structure includes a fluorophenyl group, a sulfonyl group, and a benzo[d]thiazole moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The sulfonyl and benzo[d]thiazole groups enhance its binding affinity and specificity, potentially leading to modulation of various cellular processes.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activities. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins and modulation of the cell cycle. The presence of electron-donating groups, such as the methoxy group in this compound, may enhance its cytotoxic effects against tumor cell lines.
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 | Apoptosis induction via Bcl-2 inhibition |
| Compound 10 | Jurkat | 1.98 ± 1.22 | Cell cycle modulation |
Antiviral Activity
The compound's structure suggests potential antiviral properties. Similar derivatives have been reported to exhibit broad-spectrum antiviral effects against viruses like HBV and HIV by enhancing intracellular levels of antiviral proteins such as APOBEC3G. This mechanism could be explored further for the development of antiviral therapies.
Case Studies and Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of thiazole-based compounds. For example:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines, revealing that modifications to the phenyl rings significantly impacted their potency .
- Antiviral Screening : Another study focused on N-phenylbenzamide derivatives demonstrated their ability to inhibit HBV replication in vitro, suggesting that similar modifications in the structure could yield effective antiviral agents .
Q & A
How can researchers optimize the synthesis of (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide for improved yield and purity?
Basic Research Focus : Reaction condition optimization.
Methodological Answer :
- Coupling Reagents : Use HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with triethylamine as a base in DMSO, as demonstrated for sulfonamide derivatives (yield: 68.6%) .
- Solvent Selection : Polar aprotic solvents like 1,4-dioxane under reflux conditions improve reaction efficiency for heterocyclic intermediates .
- Temperature Control : Heating at 80–100°C enhances reaction kinetics for sulfonyl group incorporation .
Advanced Research Focus : Statistical design of experiments (DoE).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
